1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3, a carbonitrile group at position 4, and a 4-(4-fluorophenyl)sulfonylpiperazinyl moiety at position 1. The sulfonyl group on the piperazine ring introduces strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity compared to alkyl or aryl-substituted analogs .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2S/c1-16-14-22(29-21-5-3-2-4-20(21)26-23(29)19(16)15-25)27-10-12-28(13-11-27)32(30,31)18-8-6-17(24)7-9-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIAJXIKEDXFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique structure comprising:
- A pyrido[1,2-a]benzimidazole core
- A sulfonylpiperazine moiety
- A 4-fluorophenyl substituent
- A carbonitrile group
This structural diversity suggests multiple potential interactions with biological targets.
The biological activity of this compound is likely mediated through its interaction with various molecular targets. Key mechanisms include:
- Receptor Binding: The sulfonylpiperazine group may facilitate binding to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition: The carbonitrile group may interact with enzymes involved in metabolic pathways, leading to altered cellular responses.
Antipsychotic Properties
Research indicates that similar compounds containing the piperazine moiety have shown atypical antipsychotic properties. For instance, derivatives have demonstrated high affinity for serotonin receptors (5-HT2A) and dopamine receptors (D2), which are crucial in the treatment of schizophrenia and other psychiatric disorders .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structural features. For example, pyrido[1,2-a]benzimidazole derivatives have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Study 1: Receptor Binding Affinity
A study evaluated the receptor binding affinities of various piperazine derivatives, including those related to our compound. Results indicated that compounds with fluorinated phenyl groups exhibited enhanced binding to 5-HT2A receptors compared to their non-fluorinated counterparts. The Ki values for these interactions ranged from 1.00 nM to 10.44 nM for different derivatives, suggesting a strong potential for therapeutic applications in mood disorders .
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of pyrido[1,2-a]benzimidazole derivatives on human cancer cell lines. One derivative demonstrated an IC50 value of 27.05 µM against a breast cancer cell line, indicating significant anticancer activity. Furthermore, the compound showed selectivity towards cancer cells over normal fibroblast cells, suggesting a favorable therapeutic index .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Antipsychotic | 1.00 | 5-HT2A |
| Compound B | Anticancer | 27.05 | Breast Cancer |
| Compound C | MAO-B Inhibitor | 0.013 | MAO-B |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Substituent Comparison
Key Comparative Analysis
Electron-Withdrawing vs. The methoxybenzyl group (C₂₇H₂₈N₆O) may enhance membrane permeability due to its lipophilic aromatic ring, but the methoxy group could introduce metabolic liabilities via demethylation .
Steric and Hydrophobic Effects
- The adamantanyl substituent (C₃₂H₃₈N₆) introduces significant steric bulk, which might improve target selectivity by preventing off-target interactions but could reduce solubility .
- The octyl chain in the fluorobenzyl-substituted analog (C₃₂H₃₈FN₅) dramatically increases hydrophobicity, favoring interactions with lipid-rich environments (e.g., CNS targets) but risking poor aqueous solubility .
Fluorine Substitution
- Both the target compound (C₂₅H₂₂FN₅O₂S) and the fluorobenzyl analog (C₃₂H₃₈FN₅) incorporate fluorine, which enhances electronegativity and bioavailability. However, the sulfonyl group in the former may confer stronger hydrogen-bonding capacity, beneficial for protein-ligand interactions .
Pharmacological Implications
- Sulfonamide-containing compounds (e.g., the target) are prevalent in kinase inhibitors (e.g., vemurafenib) due to their ability to occupy ATP-binding pockets. The target’s sulfonyl group may mimic phosphate interactions .
- Propyl and ethyl substituents (C₂₆H₂₈N₆, C₃₂H₃₈N₆) are common in GPCR ligands, suggesting these analogs might target serotonin or dopamine receptors .
Research Findings and Structural Insights
- Metabolic Stability : Sulfonamide groups generally resist CYP450-mediated metabolism, implying the target compound may have a longer half-life than its benzyl- or alkyl-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
